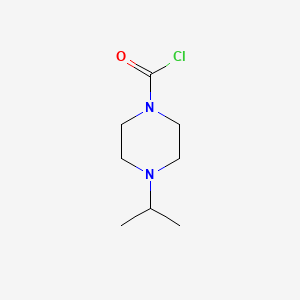

4-Isopropylpiperazine-1-carbonyl Chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-propan-2-ylpiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-7(2)10-3-5-11(6-4-10)8(9)12/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGJWHOQHCMPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628205 | |

| Record name | 4-(Propan-2-yl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745731-27-5 | |

| Record name | 4-(Propan-2-yl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropylpiperazine 1 Carbonyl Chloride and Its Analogues

Established Synthetic Pathways to 4-Isopropylpiperazine-1-carbonyl Chloride

The most direct and commonly employed methods for synthesizing this compound involve the reaction of the parent piperazine (B1678402) with a phosgene (B1210022) equivalent. These pathways are well-established due to their straightforward nature and use of readily available starting materials.

The primary method for producing this compound is the acylation of 1-isopropylpiperazine (B163126). This reaction typically utilizes a phosgenating agent to introduce the carbonyl chloride group onto one of the piperazine nitrogen atoms. Phosgene gas itself is highly toxic, leading to the widespread adoption of safer, solid, or liquid substitutes like diphosgene and, more commonly, triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govresearchgate.net Triphosgene, a stable crystalline solid, serves as a convenient and safer source of phosgene in situ, making it suitable for both laboratory and industrial-scale reactions. nih.gov

The general reaction involves treating 1-isopropylpiperazine with one-third of a molar equivalent of triphosgene. researchgate.net The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) or chloroform (B151607), in the presence of an acid scavenger. google.comgoogle.com This approach is analogous to the synthesis of other N-substituted piperazine-1-carbonyl chlorides, such as 4-methylpiperazine-1-carbonyl chloride, which is a key raw material in the production of the medication zopiclone. google.com The monosubstituted product is favored, though the formation of disubstituted by-products can occur if reaction conditions are not carefully controlled. nih.gov

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of impurities, such as the urea (B33335) dimer formed by the reaction of the product with another molecule of the starting piperazine. Key parameters for optimization include the choice of solvent, temperature, stoichiometry, and the type and amount of base used as an acid scavenger.

For instance, in related syntheses, dichloromethane is often used as the solvent, and the reaction is run at low temperatures (e.g., -30 to 0 °C) to control the reactivity of the generated phosgene. researchgate.netgoogle.com The slow, dropwise addition of the piperazine to the triphosgene solution can help prevent localized excesses of the amine, thereby reducing side reactions. nih.gov Triethylamine (B128534) is commonly employed as an acid-binding agent and catalyst. google.comgoogle.com The stoichiometry is carefully managed; using a slight excess of the phosgenating agent can ensure full conversion of the starting piperazine, but precise control is needed to avoid further reactions.

Table 1: Key Parameters for Optimizing Piperazine-1-carbonyl Chloride Synthesis

| Parameter | Objective | Common Approaches & Rationale | Citation |

|---|---|---|---|

| Phosgenating Agent | Safety and Reactivity Control | Use of triphosgene or diphosgene instead of phosgene gas to improve handling safety. Triphosgene is a stable solid that can be weighed accurately. | nih.govresearchgate.net |

| Solvent | Solubility and Inertness | Aprotic solvents like dichloromethane (DCM) or chloroform are used as they are inert to the reactants and dissolve both the piperazine and triphosgene. | google.comgoogle.com |

| Temperature | Minimize Side Reactions | Reactions are often conducted at low temperatures (e.g., 0 °C or below) to moderate the reaction rate and prevent the formation of urea by-products. | researchgate.net |

| Acid Scavenger | Neutralize HCl By-product | A tertiary amine base, such as triethylamine, is added to neutralize the HCl formed during the reaction, which prevents the protonation of the starting piperazine, rendering it unreactive. | google.comgoogle.com |

| Stoichiometry | Maximize Monosubstitution | Careful control of the molar ratios is essential. An excess of piperazine can lead to the formation of urea dimers, while an excess of the phosgenating agent can lead to other impurities. | nih.gov |

Advanced Strategies for the Synthesis of Piperazine-1-carbonyl Derivatives

While traditional methods are effective, modern synthetic chemistry has driven the development of more sophisticated strategies. These advanced approaches aim to introduce greater molecular complexity, control stereochemistry, and improve the efficiency and sustainability of industrial production.

The biological activity of piperazine-containing drugs is often highly dependent on their stereochemistry. ingentaconnect.comrsc.org Consequently, significant research has focused on methods for the stereoselective synthesis of C-substituted piperazines, which can then be converted to their corresponding carbonyl chloride derivatives. These methods are crucial for accessing enantiomerically pure drug candidates. rsc.orgrsc.org

Several powerful strategies have emerged:

Asymmetric Lithiation-Trapping: This method involves the deprotonation of an N-Boc protected piperazine using a chiral ligand-alkyllithium base complex (e.g., s-BuLi/sparteine). acs.orgnih.govmdpi.com The resulting configurationally stable organolithium intermediate is then trapped with an electrophile to create a C-substituted piperazine with high enantioselectivity. acs.orgnih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as natural amino acids, to construct the piperazine ring. ingentaconnect.comrsc.org For example, cyclization of intermediates derived from amino acids can yield enantiopure 2-oxopiperazines, which can be subsequently reduced and functionalized. ingentaconnect.comrsc.org

Catalytic Diastereoselective Cyclization: Methods such as intramolecular palladium-catalyzed hydroamination have been developed for the highly diastereoselective synthesis of disubstituted piperazines from aminoalkene precursors. rsc.org

Table 2: Comparison of Stereoselective Synthesis Strategies for Piperazine Cores

| Strategy | Description | Advantages | Citation |

|---|---|---|---|

| Asymmetric Lithiation-Trapping | Direct C-H functionalization of the piperazine ring using a chiral base to induce asymmetry. | Directly functionalizes the pre-formed piperazine ring; provides access to a range of α-substituted piperazines. | acs.orgnih.govmdpi.com |

| Chiral Pool Synthesis | Uses enantiopure starting materials like amino acids or cyclic sulfamidates to build the chiral piperazine scaffold. | Stereochemistry is derived from a readily available, often inexpensive, natural source. | ingentaconnect.comrsc.org |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst (e.g., transition metal complex) to control the stereochemical outcome of a ring-forming reaction. | A small amount of a chiral catalyst can generate large quantities of enantiopure product. Includes methods like asymmetric hydroamination. | rsc.orgacs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and diversity. mdpi.combeilstein-journals.org For piperazine synthesis, MCRs can rapidly generate complex scaffolds. A notable example is the one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates, which proceeds with excellent stereoselectivity. acs.orgnih.gov Another strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) with various reagents in multicomponent settings to efficiently produce diverse piperazine derivatives. rsc.org

Cascade reactions, where a series of intramolecular transformations occur sequentially in one pot, also provide elegant pathways to piperazine structures. researchgate.net For instance, a cascade process involving a metal-promoted double nucleophilic substitution can be used to form piperazinones, which are valuable precursors to piperazines. researchgate.net These one-pot methodologies streamline synthetic sequences, reducing the need for intermediate purification steps and minimizing waste.

For the large-scale industrial production of piperazine-1-carbonyl chlorides and their derivatives, flow chemistry offers substantial benefits over traditional batch processing. acs.orgnih.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for highly exothermic or hazardous reactions like phosgenations. researchgate.net The use of continuous flow can improve safety by minimizing the volume of hazardous reagents present at any given time. nih.gov

Several syntheses of piperazine-containing active pharmaceutical ingredients (APIs), such as Ribociclib, have been successfully adapted to continuous flow processes. nih.govmdpi.com This transition from batch to flow can lead to higher yields, better purity profiles, and reduced production costs. nih.gov Furthermore, flow systems can be readily automated, enabling high-throughput synthesis and optimization, which accelerates the drug development process. The combination of flow reactors with microwave irradiation has also been explored to accelerate reactions and improve efficiency. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, a significant focus has been on replacing hazardous reagents and minimizing waste through the adoption of safer alternatives and more efficient reaction conditions.

Traditionally, the synthesis of carbamoyl (B1232498) chlorides involves the use of phosgene (COCl₂), a highly toxic and hazardous gas. bldpharm.comsigmaaldrich.com The inherent dangers associated with handling phosgene have driven the search for safer and more environmentally benign acylating agents. sigmaaldrich.com One of the most prominent green chemistry approaches in this context is the substitution of phosgene with a solid, stable, and safer alternative: triphosgene, also known as bis(trichloromethyl) carbonate. sigmaaldrich.comgoogle.com

Triphosgene serves as a phosgene equivalent, generating phosgene in situ under controlled reaction conditions, thereby mitigating the risks associated with storing and handling gaseous phosgene. google.com The reaction of 1-isopropylpiperazine with triphosgene in an appropriate organic solvent, typically in the presence of a base to neutralize the hydrogen chloride byproduct, represents a significant step towards a greener synthesis of this compound. A general reaction scheme for the synthesis of a related compound, 4-methyl-1-piperazinecarbonyl chloride hydrochloride from N-methylpiperazine and triphosgene, has been reported, which can be adapted for the isopropyl analogue. google.com

The choice of solvent is another critical aspect of greening the synthesis process. Many traditional syntheses of carbamoyl chlorides employ halogenated solvents like dichloromethane or chloroform, which are now recognized as environmentally persistent and potentially carcinogenic. ijsr.netgoogle.com Green chemistry encourages the use of alternative solvents with a better environmental, health, and safety profile.

Several classes of greener solvents are being explored as replacements. ijsr.netmerckmillipore.comacs.orgwhiterose.ac.ukorientjchem.org These include bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which offer lower toxicity and are derived from renewable feedstocks. merckmillipore.com Ethers like tert-butyl methyl ether (tBME) and esters like ethyl acetate (B1210297) are also considered greener alternatives due to their lower toxicity and better biodegradability compared to chlorinated hydrocarbons. merckmillipore.comwhiterose.ac.uk The following table summarizes a comparison of traditional and greener solvents that could be employed in the synthesis of this compound.

| Solvent Class | Traditional Solvents | Greener Alternative Solvents | Key Green Advantages of Alternatives |

| Halogenated | Dichloromethane, Chloroform | Dichloromethane (use minimized) | While still used, efforts focus on reduction and recycling. |

| Aromatic | Toluene, Benzene | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity, higher boiling point. merckmillipore.com |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME), tert-Butyl methyl ether (tBME) | Higher boiling points, narrower explosion limits. merckmillipore.com |

| Esters | - | Ethyl acetate, Isopropyl acetate | Lower toxicity, readily biodegradable. whiterose.ac.uk |

| Alcohols | - | Ethanol, Isopropanol | Bio-based, low toxicity. merckmillipore.com |

Chemical Reactivity and Derivatization of 4 Isopropylpiperazine 1 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Moiety

The significant reactivity of 4-Isopropylpiperazine-1-carbonyl chloride stems from the pronounced electrophilic character of its carbonyl carbon atom. This electrophilicity is a consequence of the cumulative electron-withdrawing effects of the two highly electronegative atoms attached to the carbonyl carbon: oxygen and chlorine. The oxygen atom pulls electron density from the carbon through both induction and resonance, while the chlorine atom exerts a strong inductive effect. This polarization creates a partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles.

Acyl chlorides are among the most reactive derivatives of carboxylic acids. libretexts.org This high reactivity is attributed to the fact that the chloride ion (Cl-) is an excellent leaving group, being the conjugate base of a strong acid (HCl). libretexts.org Therefore, when a nucleophile attacks the carbonyl carbon, the subsequent collapse of the tetrahedral intermediate readily expels the chloride ion, driving the reaction towards the formation of a stable substitution product. youtube.com This inherent reactivity makes this compound a versatile reagent for introducing the 4-isopropylpiperazine-1-carbonyl moiety onto a wide range of molecules.

Nucleophilic Substitution Reactions with Varied Functional Groups

The electrophilic carbonyl center of this compound readily undergoes nucleophilic acyl substitution with a variety of functional groups. This process allows for the synthesis of a diverse array of derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group. youtube.com

The reaction of this compound with primary or secondary amines, alcohols, or phenols provides a direct route to the corresponding urea (B33335), carbamate (B1207046), and amide derivatives. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.govnih.gov

Urea Formation: The reaction with primary or secondary amines is a common and efficient method for synthesizing unsymmetrical ureas. nih.govnih.gov The amine's nitrogen atom acts as the nucleophile, attacking the carbonyl chloride to form a new carbon-nitrogen bond. nih.govpsu.edu Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct that is formed. fishersci.be This prevents the protonation of the reactant amine, which would render it non-nucleophilic.

Carbamate Formation: Alcohols and phenols react as nucleophiles to yield carbamates. nih.govresearchgate.net The oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon. researchgate.net Similar to urea synthesis, a base is generally required to facilitate the reaction, either by deprotonating the alcohol to form a more potent alkoxide nucleophile or by scavenging the HCl generated. nih.gov Activated carbonates are often used as alternatives to the more reactive and hazardous chloroformates for this transformation. nih.gov

Amide Formation: The reaction between an acyl chloride and an amine is a classic method for forming an amide bond. organic-chemistry.org In the specific case of this compound, the product formed with an amine is structurally a urea. The synthesis is generally high-yielding and proceeds under mild conditions. hud.ac.uk The process is often referred to as a Schotten-Baumann reaction, particularly when conducted in a two-phase system with an aqueous base. fishersci.be

The table below summarizes these key nucleophilic substitution reactions.

| Reactant Class | Nucleophile Example | Product Class | General Reaction Scheme |

| Primary/Secondary Amine | R¹R²NH | Substituted Urea | C₇H₁₅N₂OCl + R¹R²NH → C₇H₁₅N₂O-NR¹R² + HCl |

| Alcohol/Phenol | R-OH | Carbamate | C₇H₁₅N₂OCl + R-OH → C₇H₁₅N₂O-OR + HCl |

Derivatives of this compound can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. nih.gov These transformations are valuable for creating constrained analogues of bioactive molecules. The strategy typically involves reacting the carbonyl chloride with a bifunctional nucleophile, where a second nucleophilic group is positioned to attack another part of the molecule, leading to ring closure.

For example, reaction with a nucleophile containing a suitably positioned alkyne or alkene could be followed by an electrophile-mediated cyclization, where an agent like iodine activates the triple bond for an intramolecular attack by an oxygen or nitrogen atom within the molecule. beilstein-journals.org Another possibility involves the intramolecular addition of a nucleophile onto an activated cyclopropane (B1198618) ring attached to the initial derivative. epfl.ch The formation of piperazinones, a class of cyclic compounds, can be achieved through various synthetic routes, sometimes involving the cyclization of a linear precursor that could be derived from a piperazine (B1678402) carbonyl chloride. nih.gov For instance, a proposed mechanism for the cyclization of aminoethyl ethanolamine (B43304) involves the use of phosphorus pentachloride to facilitate ring closure, demonstrating a method where an acyclic precursor is transformed into a piperazine ring. researchgate.net

| Reaction Type | Precursor Feature | Resulting Structure |

| Electrophilic Cyclization | Derivative with a pendant alkyne/alkene | Fused or spirocyclic heterocycle |

| Nucleophilic Cyclization | Derivative with a pendant electrophile and nucleophile | Bicyclic piperazine derivative |

| Condensation Reaction | Reaction with a bifunctional nucleophile (e.g., amino acid) | Piperazinone or related bicyclic system |

Oxidative and Reductive Transformations of Piperazine-1-carbonyl Derivatives

The piperazine-1-carbonyl scaffold, once formed, can be subjected to further chemical modifications through oxidation or reduction. These transformations can alter the molecule's properties and are used to access a wider range of derivatives.

Oxidative Transformations: The piperazine ring itself, particularly the carbon atoms adjacent to the nitrogen atoms (α-carbons), can be susceptible to oxidation. Such reactions can lead to the formation of piperazinones or other oxidized heterocycles. nih.gov For instance, catalytic enantioselective α-chlorination followed by oxidation has been used to prepare chiral piperazinones, which are valuable intermediates in drug discovery. nih.gov The nitrogen atoms of the piperazine ring can also be oxidized, though this is less common in the context of creating stable derivatives.

Reductive Transformations: The carbonyl group within the urea or carbamate linkage of a piperazine-1-carbonyl derivative can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce amides or carbamates. This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), effectively transforming the N-acylpiperazine derivative into a substituted N-methylpiperazine derivative. This reduction can be a useful strategy for modifying the structural and electronic properties of the original molecule, for example, by altering hydrogen bonding capabilities and conformational flexibility.

Applications in Advanced Organic Synthesis

4-Isopropylpiperazine-1-carbonyl Chloride as a Versatile Synthetic Intermediate

This compound is a highly valuable reagent in organic synthesis, primarily functioning as a versatile intermediate for the introduction of the 4-isopropylpiperazine-1-carbonyl moiety into a target molecule. Its utility stems from the reactive carbonyl chloride group (-COCl), which is a potent electrophile. This functional group readily participates in nucleophilic acyl substitution reactions with a wide array of nucleophiles.

The primary mode of reaction for this compound involves its interaction with nucleophiles such as amines, alcohols, and thiols. Reaction with primary or secondary amines leads to the formation of stable urea (B33335) derivatives, while reaction with alcohols yields carbamates. This reactivity makes it an essential building block in medicinal chemistry and the synthesis of complex organic molecules. For instance, analogous compounds like 4-ethyl-piperazine-1-carbonyl chloride and 4-benzhydrylpiperazin-1-yl carbonyl chloride are well-documented to undergo these transformations to produce amides and esters, respectively. The piperazine (B1678402) scaffold is a common feature in many biologically active compounds, and this reagent provides a direct and efficient route to incorporate this structural unit.

The synthesis of this intermediate itself typically involves the reaction of 1-isopropylpiperazine (B163126) with a phosgenating agent, such as phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). This process converts the secondary amine of the piperazine ring into the reactive carbonyl chloride.

Table 1: Reactivity of Piperazine-1-carbonyl Chloride Analogs

| Analog Compound | Reactivity / Application | Reference |

| 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride | Undergoes nucleophilic attack by amines or alcohols to form amides or esters. | evitachem.com |

| 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl chloride | Used to synthesize thiazolo-pyrimidine/pyridine urea derivatives. | epo.org |

| 4-Methylpiperazine-1-carbonyl chloride | Serves as an intermediate in the synthesis of pharmaceutical compounds. |

Construction of Complex Heterocyclic Systems via Piperazine-1-carbonyl Linkages

The piperazine-1-carbonyl chloride linkage is instrumental in the assembly of intricate molecular architectures, particularly complex heterocyclic systems. The ability of the carbonyl chloride group to form robust covalent bonds with nucleophiles on other heterocyclic precursors is a cornerstone of its application in synthetic chemistry.

Derivatives of piperazine-1-carbonyl chloride are frequently employed in the synthesis of polycyclic and fused-ring systems, which are prevalent in pharmacologically active compounds. The reagent acts as a molecular linker, connecting different ring systems through a stable urea or carbamate (B1207046) bridge.

For example, a similar compound, 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride, contains a piperazine ring fused with a benzothiophene (B83047) moiety, illustrating the integration of the piperazine unit into a fused heterocyclic structure. evitachem.com In other documented syntheses, reagents like 4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl chloride are reacted with amino-functionalized thiazolo-pyrimidine cores. epo.org This reaction, proceeding via nucleophilic acyl substitution, results in the formation of a larger, multi-ring system where the piperazine moiety is appended to the core heterocycle. epo.org

Another relevant example is the synthesis of complex kinase inhibitors, where the 4-isopropylpiperazine group is incorporated into an imidazo[1,2-a]pyridine (B132010) system. nih.gov In this synthesis, the final ketone linkage is formed through a coupling reaction, a transformation for which this compound is an ideal precursor. This strategy highlights its role in the convergent synthesis of complex, biologically active molecules by linking key fragments. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized Using Piperazine-1-carbonyl Chloride Derivatives

| Precursor | Resulting Heterocyclic System | Application | Reference |

| 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride | Benzothiophene-piperazine fused system | Neuropharmacology | evitachem.com |

| 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl chloride | Thiazolo-pyrimidine/pyridine urea derivatives | Adenosine A2B Receptor Antagonists | epo.org |

| 4-Isopropylpiperazine (related precursor) | Imidazo[1,2-a]pyridine derivative | CDK9 Inhibitors | nih.gov |

The construction of macrocycles represents a significant challenge in organic synthesis, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. While specific examples detailing the use of this compound in macrocyclization are not extensively documented, its chemical properties make it a suitable candidate for such transformations.

The fundamental reactivity of the carbonyl chloride group allows for its use as an electrophilic partner in ring-closing reactions. A synthetic strategy could involve reacting this compound with a long-chain molecule possessing two nucleophilic functional groups (e.g., a diamine or a diol) at its termini. The first nucleophilic attack would form a linear intermediate, appending the piperazine group at one end. A subsequent intramolecular reaction between the second nucleophile on the chain and the electrophilic carbonyl chloride would result in the formation of a large ring, effectively creating a novel macrocycle incorporating the piperazine-1-carbonyl substructure. This approach is a known strategy for forming macrocyclic lactams (macrolactamization) or related structures.

Role in the Synthesis of Ligands and Catalysts

The nitrogen atoms within the piperazine ring are Lewis basic, possessing lone pairs of electrons that can coordinate to metal centers. This inherent property makes the 4-isopropylpiperazine moiety a valuable component in the design of ligands for coordination chemistry and catalysis. By incorporating this group into larger molecular frameworks, this compound serves as a key intermediate in the synthesis of molecules that can function as ligands.

The synthesis of aminopyridine derivatives as selective ALK-2 inhibitors demonstrates the use of the 4-isopropylpiperazine group in molecules designed to bind to biological targets. google.com Similarly, this moiety has been incorporated into ligands for the 5-HT1A receptor. googleapis.com These molecules act as ligands for complex protein targets, showcasing the group's importance in establishing specific molecular interactions.

While its application in the synthesis of catalysts for industrial or laboratory chemical transformations is less common, the principle remains the same. The piperazine nitrogens can serve as coordination sites in transition metal catalysis. The synthesis of complex molecules containing the 4-isopropylpiperazine unit provides a foundation for developing novel catalysts where the electronic and steric properties of the isopropyl group can modulate the catalytic activity and selectivity of the metallic center.

Medicinal Chemistry and Biological Activity of Derived Compounds

Piperazine-1-carbonyl Derivatives as Privileged Scaffolds in Drug Discovery

The piperazine (B1678402) ring is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govrsc.orgresearchgate.net This designation is attributed to its frequent appearance in various classes of drugs targeting numerous therapeutic areas. nih.govnih.gov The unique characteristics of the piperazine moiety, such as its solubility, basicity, conformational flexibility, and chemical reactivity, make it a valuable component in drug design. nih.govnih.gov The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, which often leads to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

The piperazine-1-carbonyl fragment, specifically, acts as a versatile linker or pharmacophoric element. The N-1 nitrogen allows for the introduction of various substituents, enabling chemists to modulate the molecule's interaction with biological targets and fine-tune its pharmacokinetic and pharmacodynamic profiles. nih.gov This scaffold is present in numerous FDA-approved drugs and is a cornerstone in the development of novel therapeutic agents for conditions ranging from cancer and infectious diseases to central nervous system disorders. rsc.orgnih.govnih.gov Its ability to orient functional groups in precise spatial arrangements makes it an important tool for establishing structure-activity relationships (SAR) and optimizing ligand-target binding. nih.gov

Therapeutic Modalities and Target Engagement

Derivatives built upon the piperazine-1-carbonyl core have demonstrated engagement with a broad spectrum of biological targets, leading to their investigation across multiple therapeutic modalities.

The piperazine-1-carboxamide (B1295725) structure is a key feature in the design of potent anti-inflammatory agents. A notable example is its application in the development of C-C chemokine receptor 2 (CCR2) antagonists. nih.gov CCR2 is critically involved in the migration of monocytes to sites of inflammation, making it a key target for inflammatory diseases. nih.gov Researchers have synthesized novel N-aryl piperazine-1-carboxamide series that act as human CCR2 antagonists. nih.gov By modifying the structure to decrease lipophilicity and basicity, potent analogues with improved selectivity were identified. nih.gov For instance, the lead compound N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide emerged from a series designed to antagonize CCR2. nih.gov These compounds are classified as anti-inflammatory agents due to their ability to block the chemotactic signals that drive inflammatory responses. nih.govnih.gov

The piperazine scaffold is integral to the development of therapeutics for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov

Acetylcholinesterase (AChE) Inhibitors: Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a primary therapeutic strategy. nih.govmdpi.com Derivatives of isoindoline-1,3-dione containing a piperazine moiety have been designed as AChE inhibitors. researchgate.net Molecular docking studies show that the phthalimide (B116566) structure can interact with the active site of AChE. researchgate.net One study identified a derivative with a phenyl substituent on the piperazine ring as a potent AChE inhibitor with an IC₅₀ value of 1.12 µM. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576), and its inhibition is a therapeutic approach for Parkinson's disease. mdpi.com Piperazine-substituted chalcones have been identified as a new class of reversible and competitive MAO-B inhibitors. nih.gov Compounds PC10 and PC11 from this class showed remarkable MAO-B inhibition with IC₅₀ values of 0.65 µM and 0.71 µM, respectively. nih.gov Molecular docking simulations revealed that specific substitutions on the piperazine derivatives, such as a fluorine atom or a trifluoromethyl group, interact with the substrate cavity of the MAO-B active site. nih.gov

Antiprion Agents: Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrP). researchgate.net Several piperazine derivatives have been identified as having anti-prion activity. nih.gov An isopropylpiperazine derivative was identified as a promising compound from a library of arylamides with anti-prion activity. nih.gov In this molecule, the piperazine ring is positioned at one end of the structure. nih.gov Another piperazine derivative, identified through high-throughput screening, was shown to be very potent in mouse neuroblastoma cells, with an IC₅₀ of 0.4 µM for inhibiting the formation of the disease-associated prion protein (PrPSc). nih.gov

Table 1: Piperazine Derivatives in Neurodegenerative Disease Research

| Compound Class | Target | Key Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione-piperazine | AChE | Potent inhibition of acetylcholinesterase. | 1.12 µM | researchgate.net |

| Piperazine-substituted chalcone (B49325) (PC10) | MAO-B | Reversible and competitive inhibition. | 0.65 µM | nih.gov |

| Piperazine-substituted chalcone (PC11) | MAO-B | Reversible and competitive inhibition. | 0.71 µM | nih.gov |

| Piperazine arylamide | PrPSc | Inhibition of prion protein formation. | N/A | nih.gov |

Derivatives of 4-isopropylpiperazine-1-carbonyl chloride are being explored as modulators for various metabolic disorders.

PCSK9/LDLR PPI Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) promotes the degradation of the low-density lipoprotein receptor (LDLR), leading to higher levels of circulating LDL cholesterol. nih.govnih.gov Inhibiting the protein-protein interaction (PPI) between PCSK9 and LDLR is a modern strategy for treating hypercholesterolemia. nih.govresearchgate.net A series of phenylbenzo[d] nih.govnih.govdioxole-based compounds were designed as PCSK9/LDLR PPI inhibitors, incorporating a 4-isopropylpiperazine-1-carbonyl moiety. nih.gov The lead compound from this series, tert-butyl(6-(4-(4-isopropylpiperazine-1-carbonyl)phenyl)benzo[d] nih.govnih.govdioxol-5-yl)carbamate, demonstrated the ability to prevent PCSK9-mediated LDLR degradation in a dose-dependent manner in HepG2 cells. nih.gov

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity, as its activation stimulates glucose-dependent insulin (B600854) release. nih.govnih.gov A series of potent and orally active GPR119 agonists have been developed from a phenoxy analogue starting point. nih.gov Medicinal chemistry efforts led to benzyloxy analogues with improved properties, with one lead compound showing excellent GPR119 potency. nih.gov Another study developed pyrimidine (B1678525) derivatives containing a piperazine moiety as novel GPR119 agonists. nih.gov Compound 9i from this series showed highly potent agonistic activity and improved glucose tolerance in a dose-dependent manner in mouse models. nih.gov

The piperazine scaffold is a common feature in compounds developed to combat viral infections and cancer. rsc.orgnih.govnih.gov

Antiviral Agents: Piperazine derivatives have been reported to possess a wide range of pharmacological activities, including activity against the Human Immunodeficiency Virus (HIV), the causative agent of AIDS. rsc.org The structural versatility of the piperazine ring allows for its incorporation into molecules designed to inhibit various stages of the viral life cycle. nih.gov

Antineoplastic Agents: Many piperazine-containing compounds have been investigated for their anticancer properties. nbinno.comnih.gov A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and showed significant cell growth inhibitory activity against a panel of cancer cell lines, including those from liver, breast, and colon cancers. nih.gov Some of these compounds exhibited lower GI₅₀ (50% growth inhibition) values than the standard chemotherapy drug 5-fluorouracil. nih.gov Mechanistic studies suggest that piperazine derivatives can induce apoptosis (programmed cell death) in tumor cells and inhibit processes like microtubule synthesis, which are crucial for cell division. nih.gov More recently, novel vindoline-piperazine conjugates have been synthesized, with some showing low micromolar growth inhibition against most of the 60 human tumor cell lines tested by the National Cancer Institute (NCI). nih.govmdpi.com For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against a breast cancer cell line with a GI₅₀ of 1.00 μM. nih.gov

Table 2: Antiproliferative Activity of Vindoline-Piperazine Conjugates

| Compound | Cancer Type | Cell Line | Activity (GI₅₀) | Reference |

|---|---|---|---|---|

| Conjugate 23 | Breast Cancer | MDA-MB-468 | 1.00 µM | nih.gov |

The piperazine-1-carbonyl scaffold is a key building block for molecules that modulate the activity of various cell surface receptors.

CCR2 Antagonists: As mentioned in the anti-inflammatory section, piperazine-1-carboxamide derivatives are potent antagonists of the CCR2 receptor. nih.gov The antagonist N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide was developed to have high potency at the CCR2 receptor while improving selectivity against other targets like the hERG cardiac ion channel. nih.gov Blocking the CCR2 receptor has been shown to reduce pulmonary immune pathology and significantly improve survival in animal models of influenza infection, highlighting its therapeutic potential. nih.gov

Histamine (B1213489) H3 Receptor Modulators: The histamine H3 receptor is primarily expressed in the central nervous system and is a target for treating cognitive disorders and other neurological conditions. While specific derivatives of this compound targeting the H3 receptor were not prominently featured in the reviewed literature, the broader piperazine class is well-established in the development of H3 receptor antagonists. The structural features of piperazine make it an ideal scaffold for designing ligands that can cross the blood-brain barrier and interact with this CNS target.

Small Molecules Binding to Specific Proteins (e.g., Son of Sevenless 2)

The this compound scaffold is a key building block for creating a diverse range of small molecules designed to interact with specific biological targets. The reactivity of the carbonyl chloride allows for the straightforward attachment of various molecular fragments, while the 4-isopropylpiperazine moiety can play a crucial role in establishing binding affinity, selectivity, and favorable pharmacokinetic properties. nih.govnih.gov

A notable example involves the development of small molecules that bind to Son of Sevenless 2 (SOS2), a guanine (B1146940) nucleotide exchange factor for RAS proteins. acs.org Therapeutic targeting of SOS2 is considered an attractive strategy for RAS-driven cancers. acs.org In the synthesis of tetrahydroquinazoline-based SOS2 inhibitors, 1-isopropylpiperazine (B163126) was reacted with a chloroquinazoline intermediate to generate compounds that bind to the catalytic site of SOS2 with micromolar affinity. acs.org This demonstrates the direct utility of the 1-isopropylpiperazine fragment in generating ligands for this specific, therapeutically relevant protein. acs.org

Derivatives incorporating the 1-isopropylpiperazine moiety have also been synthesized to target other proteins. For instance, it has been incorporated into hederagenin (B1673034) analogues designed to target TAK1 (Transforming growth factor-beta-activated kinase 1), a key protein in inflammatory signaling pathways. acs.org Molecular docking studies of these derivatives help to elucidate the binding modes within the protein's active site. acs.org Furthermore, the 1-isopropylpiperazine carboxamide structure is a component of compounds investigated for their antagonist activity at dopamine D2 and D3 receptors, which are important targets in the treatment of neurological and psychiatric disorders. google.com

The table below summarizes examples of protein targets for which small molecules containing the 1-isopropylpiperazine moiety have been developed.

| Target Protein | Therapeutic Area | Role of 1-Isopropylpiperazine Moiety |

| Son of Sevenless 2 (SOS2) | Oncology | Key building block in the synthesis of selective quinazoline-based inhibitors that bind to the protein's catalytic site. acs.org |

| TAK1 | Inflammation | Component of synthetic hederagenin derivatives designed to bind to and inhibit the kinase. acs.org |

| Dopamine D2/D3 Receptors | Neurology/Psychiatry | Forms a carboxamide structure in ligands developed as receptor antagonists. google.com |

| Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) | Neuroscience Research | Used to synthesize ligands, such as clozapine (B1669256) analogues, that activate engineered G-protein-coupled receptors. acs.org |

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations focus on how modifications to different parts of the molecule affect target affinity and specificity. nih.gov The piperazine ring itself is considered a "privileged scaffold" in drug discovery because it can form versatile binding interactions with a wide range of biological targets. nih.govmdpi.com

Key areas of modification for SAR studies on 4-isopropylpiperazine-1-carbonyl derivatives include:

The N1-Acyl Group: The group attached to the piperazine's N1 nitrogen via the carbonyl, derived from the reactive carbonyl chloride, is a primary point of diversification. Attaching different aromatic, heteroaromatic, or aliphatic moieties allows for probing interactions with specific pockets in a target protein's binding site.

The N4-Isopropyl Group: The isopropyl group at the N4 position contributes to the molecule's lipophilicity and steric profile. Replacing it with other alkyl or cyclic groups can significantly alter potency, selectivity, and pharmacokinetic properties. In the development of inhibitors for designer receptors (DREADDs), swapping an N-methyl for an N-isopropyl group on a clozapine-like scaffold resulted in changes in activity. acs.org

Piperazine Ring Conformation and Substitution: The six-membered piperazine ring typically adopts a chair conformation. The orientation of substituents can be critical for fitting into a protein binding site. mdpi.com Adding substituents to the carbon atoms of the piperazine ring itself is another strategy for lead optimization, although it adds stereochemical complexity. nih.gov

In the development of kinase inhibitors, the piperazine moiety often serves as a linker between two key pharmacophoric regions. nih.gov The positively charged piperazine ring can lie in the solvent-exposed region of the kinase binding site, improving solubility and forming interactions that contribute to selectivity. mdpi.com SAR studies on chalcone-dithiocarbamate hybrids revealed that substituents on the piperazine unit are critical for their inhibitory activity against cancer cell lines. nih.gov Similarly, for dual histamine H3 and sigma-1 receptor antagonists, replacing a piperidine (B6355638) core with a piperazine significantly altered the binding affinity for both targets, highlighting the ring's importance in defining a compound's activity profile. acs.org

The following table presents hypothetical SAR data for a series of generic kinase inhibitors derived from 4-substituted-piperazine-1-carbonyl scaffolds, illustrating common optimization trends.

| Compound ID | N4-Substituent | N1-Acyl Group | Kinase IC₅₀ (nM) |

| A-1 | -CH₃ | 4-fluorobenzyl | 150 |

| A-2 | -CH(CH₃)₂ (Isopropyl) | 4-fluorobenzyl | 75 |

| A-3 | -c-propyl | 4-fluorobenzyl | 25 |

| B-1 | -c-propyl | 3-aminophenyl | 90 |

| B-2 | -c-propyl | 2-aminopyrimidinyl | 15 |

| B-3 | -c-propyl | 4-(thiazol-2-yl)phenyl | 5 |

This table is a generalized representation based on common SAR principles and does not represent specific experimental results.

Mechanism of Action Investigations for 4-Isopropylpiperazine-1-carbonyl Derivatives

One prevalent mechanism for piperazine-containing compounds is enzyme inhibition , particularly targeting protein kinases. nih.gov Kinase inhibitors often work by competing with ATP for binding in the enzyme's catalytic cleft. However, other mechanisms are known. For example, a series of piperazine-based thiazolidinones were identified as VEGFR2 tyrosine kinase inhibitors. nih.gov Lineweaver-Burk plot analysis revealed that these compounds behaved as uncompetitive inhibitors, suggesting they bind to the enzyme-substrate complex rather than the free enzyme. nih.gov

Another key mechanism is the modulation of receptor function . Derivatives can act as agonists, antagonists, or partial agonists at various receptors, such as the dopamine and serotonin (B10506) receptors targeted by antipsychotic and antidepressant drugs. nih.gov For example, compounds containing a 4-isopropylpiperazine-1-carboxamide fragment have been evaluated as antagonists for D2 and D3 dopamine receptors. google.com

Furthermore, many piperazine derivatives developed as anticancer agents exert their effect by inducing apoptosis (programmed cell death). nih.gov One study on a piperazine-containing compound, designated PCC, found that it induced apoptosis in liver cancer cells through multiple pathways. The compound enhanced the release of mitochondrial cytochrome c, which in turn activated caspase-9. nih.gov Concurrently, it activated caspase-8, indicating that the drug triggers cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov

The table below outlines various mechanisms of action associated with different classes of compounds that can be synthesized using a piperazine-1-carbonyl core.

| Compound Class | Target/Pathway | Investigated Mechanism of Action |

| Thiazolidinone Derivatives | VEGFR2 Kinase | Uncompetitive enzyme inhibition; induction of caspase-dependent apoptosis. nih.gov |

| Quinazoline Derivatives | CDK2 Kinase | Type II kinase inhibition, anchoring to the kinase domain. nih.gov |

| Benzimidazole Derivatives | c-Myc/Max | Disruption of protein-protein interaction, downregulation of c-Myc protein levels. |

| Piperazine Carboxamides | Dopamine Receptors | Antagonism at D2/D3 receptors, blocking agonist binding. google.com |

| Dihydroxy-cyclohexyl methanones | Apoptotic Pathways | Activation of both intrinsic (caspase-9) and extrinsic (caspase-8) cell death pathways. nih.gov |

Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 4-isopropylpiperazine-1-carbonyl chloride, the calculated monoisotopic mass is approximately 190.08 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₁₅ClN₂O).

The fragmentation of the molecule under mass spectrometry conditions is expected to proceed through several key pathways:

Loss of the Chlorine Radical: Cleavage of the C-Cl bond to give a [M-Cl]⁺ fragment.

Loss of the Carbonyl Chloride Group: Fragmentation to yield the 4-isopropylpiperazine cation.

Cleavage of the Isopropyl Group: Loss of the isopropyl group to generate a [M-C₃H₇]⁺ fragment.

Piperazine (B1678402) Ring Fission: The piperazine ring can undergo characteristic cleavage to produce smaller charged fragments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of an acyl chloride. libretexts.orgyoutube.com This band appears at a significantly higher wavenumber compared to ketones or amides due to the inductive effect of the electronegative chlorine atom. ucalgary.camasterorganicchemistry.comlibretexts.org

Table 3: Key IR Absorption Bands for this compound (Predicted values based on analogous compounds) ucalgary.ca

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1780 - 1815 | Strong, Sharp |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Amine C-N | Stretch | 1150 - 1250 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium |

Advanced Spectroscopic Techniques in Elucidating Molecular Architecture

While ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provide the fundamental data for structural elucidation, advanced techniques can offer more profound insights and unambiguous confirmation. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would establish the connectivity between adjacent protons, for example, confirming the coupling between the isopropyl CH and CH₃ protons and mapping the proton network within the piperazine ring.

HSQC would correlate each proton signal directly to its attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

For absolute structural confirmation, X-ray crystallography could be employed if a single crystal of sufficient quality can be grown. This technique provides a definitive three-dimensional model of the molecule.

Computational Chemistry and Cheminformatics in Research on 4 Isopropylpiperazine 1 Carbonyl Chloride

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

While specific docking studies on 4-isopropylpiperazine-1-carbonyl chloride are not extensively documented in public literature, the utility of this method can be illustrated by examining research on analogous piperazine-containing structures. These studies demonstrate how the piperazine (B1678402) scaffold is used to target various enzymes implicated in disease. For instance, derivatives have been docked against targets such as carbonic anhydrases for cancer therapy, acetylcholinesterase for Alzheimer's disease, and bacterial proteins for antimicrobial applications. nih.govnih.govmdpi.com

In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). A 3D model of this compound would then be computationally placed into the active site of the enzyme. The software calculates the binding affinity, often expressed in kcal/mol, which indicates the stability of the complex. The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. nih.gov

For this compound, docking studies could elucidate its potential to bind to various targets. The isopropyl group would likely engage in hydrophobic interactions, while the piperazine nitrogen atoms and the carbonyl oxygen could act as hydrogen bond acceptors. The reactive carbonyl chloride group suggests the molecule could also act as a covalent inhibitor, forming a permanent bond with a nucleophilic residue (like serine or cysteine) in the active site.

Table 1: Examples of Molecular Docking Studies on Analogous Piperazine Derivatives

| Piperazine Derivative Class | Biological Target | Example Docking Score (Binding Affinity) | Key Interacting Residues |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyls | Carbonic Anhydrase IX (CAIX) | -8.61 kcal/mol | His68, Gln71, Gln92, Thr200, Pro202 nih.gov |

| 1-(1,4-benzodioxane-2-carbonyl) piperazines | Human Acetylcholinesterase (huAChE) | Not specified, but binding at peripheral anionic and catalytic sites was noted. | Not specified nih.gov |

| 1-piperazine indole (B1671886) hybrids | Trypanosoma brucei Phosphofructokinase | Not specified, but activity was predicted. | Not specified nih.gov |

| 4-(4-(2-bromoethyl)piperazin-1-yl)-7-nitrobenzofurazan | E. coli glutathionylspermidine (B10777622) synthetase/amidase | -8.3 kcal/mol | Cysteine residue targeted for covalent binding. mdpi.com |

These examples underscore the value of molecular docking for identifying potential biological targets for novel piperazine derivatives like this compound and for guiding the design of more potent analogs.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule in detail. These calculations can determine optimized molecular geometry, charge distribution, and the energies of molecular orbitals, which are fundamental to a molecule's reactivity.

For this compound, DFT calculations, perhaps using a functional like B3LYP with a basis set such as 6-311+G(d,p), would provide critical insights. Analysis of a closely related compound, 4-methyl-1-piperazinecarbonyl chloride, reveals key electronic features that can be extrapolated. The carbonyl carbon atom carries a significant partial positive charge, making it highly electrophilic and susceptible to nucleophilic attack—the primary mechanism for its acylation reactions. The highest occupied molecular orbital (HOMO) is typically localized on the piperazine nitrogen and carbonyl oxygen, while the lowest unoccupied molecular orbital (LUMO) is centered on the acyl chloride group.

Table 2: Predicted Electronic and Structural Parameters from DFT Calculations

| Parameter | Value for 4-Methyl-1-piperazinecarbonyl Chloride | Predicted Trend for this compound |

| Bond Lengths | ||

| C=O | 1.189 Å | Minimal change expected. |

| C–N (carbonyl) | 1.335 Å | Minimal change expected. |

| C–Cl | 1.785 Å | Minimal change expected. |

| Charge Distribution | ||

| Partial Charge on Carbonyl Carbon | +0.42 e | A slightly lower positive charge due to the electron-donating isopropyl group. |

| Partial Charge on Chloride | -0.89 e | Minimal change expected. |

| Molecular Orbitals | ||

| HOMO-LUMO Energy Gap | Not specified | A slight change may occur, potentially affecting the molecule's kinetic stability and UV-Vis absorption spectrum. |

These calculations are crucial for rationalizing the compound's chemical behavior and for providing parameters for more complex simulations like molecular dynamics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for confirming a compound's identity and structure. unibo.itnih.gov By calculating vibrational frequencies and nuclear magnetic shieldings, one can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data.

For this compound, DFT calculations can predict its key spectral features. The theoretical IR spectrum would show a strong absorption band for the C=O stretch of the acyl chloride, which for the analogous 4-methyl compound appears around 1705 cm⁻¹. Other characteristic vibrations for the piperazine ring C-N bonds would also be predicted.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. These predictions help in the assignment of complex experimental spectra. For the isopropyl derivative, one would expect to see characteristic signals for the isopropyl methine (CH) and methyl (CH₃) protons, in addition to the signals from the piperazine ring protons. The calculated chemical shifts for the piperazine carbons would be compared to experimental data to confirm the structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Basis of Prediction (from 4-methyl analog ) |

| FT-IR | ||

| C=O Stretch | ~1695–1710 cm⁻¹ | Characteristic acyl chloride absorption. |

| C–N Stretch | ~1240–1280 cm⁻¹ | Consistent with piperazine ring vibrations. |

| ¹³C NMR | ||

| Carbonyl Carbon (C=O) | ~165 ppm | Typical chemical shift for an acyl chloride carbon. |

| Piperazine Carbons (N–CH₂) | ~45-50 ppm | Similar environment to the methyl analog. |

| Isopropyl Carbon (CH) | ~60-65 ppm | Estimated based on standard chemical shift tables. |

| Isopropyl Carbons (CH₃) | ~18-22 ppm | Estimated based on standard chemical shift tables. |

| ¹H NMR | ||

| Piperazine Protons | ~3.1–3.8 ppm | Broad multiplets are expected due to complex coupling. |

| Isopropyl Methine Proton (CH) | ~3.0-3.5 ppm | A septet is expected. |

| Isopropyl Methyl Protons (CH₃) | ~1.1-1.3 ppm | A doublet is expected. |

The close agreement between computationally predicted and experimentally measured spectra provides strong evidence for the correct synthesis and structural assignment of the target molecule. nih.gov

Cheminformatic Approaches for Library Design and Virtual Screening of Derivatives

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. One of its most powerful applications in drug discovery is virtual screening, a process that computationally evaluates vast libraries of molecules to identify those most likely to bind to a biological target. arxiv.org

This compound can serve as a valuable starting point, or scaffold, for the design of a focused chemical library. The reactive carbonyl chloride handle allows for the straightforward virtual synthesis of a wide array of derivatives. By computationally replacing the chloride with different amines, alcohols, or other nucleophiles, a large and diverse library of amides, esters, and other derivatives can be generated.

This virtual library can then be subjected to a high-throughput virtual screening campaign. mdpi.com The process typically involves:

Library Enumeration: Creating a large set of virtual derivatives based on the 4-isopropylpiperazine scaffold.

Filtering: Applying computational filters to remove molecules with undesirable properties (e.g., poor drug-likeness according to Lipinski's Rule of Five). nih.gov

Docking: Docking the remaining library of compounds against the 3D structure of a chosen biological target.

Ranking and Selection: Ranking the derivatives based on their predicted binding affinities and interaction patterns. The top-ranked "hits" are then prioritized for actual chemical synthesis and biological testing.

This approach significantly accelerates the discovery process by focusing laboratory efforts on the most promising candidates, saving considerable time and resources.

Table 4: Illustrative Design of a Virtual Library from the 4-Isopropylpiperazine-1-carbonyl Scaffold

| Scaffold | R-Group (Replacing -Cl) | Resulting Functional Group | Potential Therapeutic Area |

| 4-Isopropylpiperazine-1-carbonyl- | -NH-benzyl | Amide | CNS disorders, anticancer |

| 4-Isopropylpiperazine-1-carbonyl- | -O-phenyl | Ester | Various |

| 4-Isopropylpiperazine-1-carbonyl- | -NH-(4-sulfamoylphenyl) | Sulfonamide-containing amide | Antibacterial, diuretic |

| 4-Isopropylpiperazine-1-carbonyl- | -NH-(thiazol-2-yl) | Heterocyclic amide | Kinase inhibitors, anticancer |

Through such cheminformatic strategies, the core structure of this compound can be systematically explored to discover novel compounds with tailored biological activities.

Patent Landscape and Industrial Research Directions

Emerging Industrial Synthetic Routes for Scale-Up

The industrial synthesis of 4-isopropylpiperazine-1-carbonyl chloride is fundamentally a two-stage process: the N-alkylation of piperazine (B1678402) to form the isopropyl-substituted precursor, followed by the reaction with a phosgene (B1210022) equivalent to create the carbonyl chloride. Emerging routes for industrial scale-up are focused on improving the safety, efficiency, and environmental profile of this process.

The traditional and most direct method for the second stage involves reacting N-isopropylpiperazine with phosgene. However, due to the extreme toxicity of phosgene gas, a significant industrial trend is the move toward safer, easier-to-handle phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). google.com These solid or liquid reagents can be used to generate phosgene in situ, minimizing the risks associated with storing and handling the gas. A patent for a similar compound, [1,4′]bipiperidinyl-1′-carbonyl chloride, explicitly mentions that diphosgene or triphosgene can be used as alternatives to phosgene. google.com

A prominent emerging technology for chemical manufacturing, particularly for hazardous reactions, is continuous flow synthesis. This approach replaces large batch reactors with small, continuously operating systems. For a reaction like phosgenation, which is often exothermic and requires precise control, flow chemistry offers enhanced safety by minimizing the volume of reactive material at any given time. It also improves heat transfer and mixing, leading to higher yields and purity. A recent study on the synthesis of cetylpyridinium (B1207926) chloride demonstrated a dramatic reduction in reaction time from over 24 hours in a batch process to just 30 minutes in a continuous flow setup, with an isolated yield greater than 90%. researchgate.net This technology is directly applicable to the industrial-scale production of this compound, offering a safer, faster, and more efficient alternative to traditional batch manufacturing.

Further research into the synthesis of the piperazine core itself points toward novel catalytic methods, such as palladium-catalyzed amination and ruthenium-catalyzed diol-diamine coupling, which provide efficient routes to biologically relevant piperazines. organic-chemistry.org While these methods apply to the formation of the precursor, their adoption reflects a broader industrial trend toward catalytic processes that reduce waste and improve efficiency for large-scale production.

Future Directions in Commercial Development of Piperazine-1-carbonyl Derivatives

The piperazine ring is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. organic-chemistry.orgresearchgate.netrsc.org This status is due to its favorable physicochemical properties, synthetic versatility, and ability to orient substituents in a way that facilitates binding to a diverse range of biological targets. researchgate.netnih.govmdpi.com The commercial development of derivatives from intermediates like this compound is set to capitalize on this privileged nature across several key areas.

Expansion into New Therapeutic Areas: Piperazine derivatives are already the basis for drugs across numerous classes, including antipsychotics, antihistamines, antibiotics, and antifungals. rsc.orgwikipedia.orgnih.gov A major future direction is the systematic modification of the piperazine core to create large compound libraries for screening against new and challenging disease targets. researchgate.net The ability to easily attach different functional groups via the carbonyl chloride handle allows for rapid exploration of structure-activity relationships, accelerating the discovery of novel drug candidates. mdpi.com

Oncology and Kinase Inhibitors: A particularly strong trend is the development of piperazine-containing molecules as kinase inhibitors for cancer treatment. nih.gov Many recently developed and approved oncology drugs feature this moiety. nih.govresearchgate.net The piperazine-1-carbonyl group often serves as a key linker or part of the pharmacophore that interacts with the target kinase. Future commercial efforts will likely focus on developing next-generation kinase inhibitors with greater selectivity and potency, aiming to overcome drug resistance and improve patient outcomes.

Agrochemicals: The utility of the piperazine scaffold is expanding beyond pharmaceuticals into the agrochemical sector. Research has shown that certain piperazine derivatives possess potent fungicidal activity and can act as plant immune activators. researchgate.net This represents a significant and relatively untapped market for commercial development, offering an eco-friendly approach to protecting crops against pathogens like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). researchgate.net

Advanced Drug Formulations: The piperazine moiety is often incorporated into drug molecules to enhance critical pharmacokinetic properties such as aqueous solubility and bioavailability. mdpi.com Future developments may see piperazine-1-carbonyl derivatives used not only as the primary active ingredient but also as functional components of more complex drug delivery systems designed to improve stability, targeting, and release profiles.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for creating amide linkages from carbonyl chlorides are effective, future research will likely focus on more sophisticated and efficient synthetic strategies. The goal is to improve yield, reduce reaction times, minimize byproducts, and achieve higher levels of selectivity, particularly for creating complex and chiral derivatives.

Photoredox and Metallaphotoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-C and C-N bonds under mild conditions. mdpi.comresearchgate.net Future work could explore the direct C-H functionalization of the piperazine (B1678402) ring, bypassing traditional multi-step sequences. mdpi.com For instance, methods like the Silicon Amine Protocol (SLAP) use an iridium photoredox catalyst to synthesize substituted piperazines from aldehydes, offering a tin-free, more sustainable alternative to older methods. acs.org Applying these principles could allow for the direct coupling of various fragments to the piperazine core before or after the introduction of the isopropyl and carbonyl chloride groups, enhancing molecular diversity.

Continuous Flow Chemistry : The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and consistency. nih.govresearchgate.net Flow reactors provide superior control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. acs.orgnih.gov This is particularly advantageous when handling reactive intermediates like acyl chlorides. acs.org Future research should aim to develop a multi-step, continuous flow synthesis of 4-isopropylpiperazine-1-carbonyl derivatives, potentially integrating in-line purification to streamline the production of compound libraries. nih.gov A simplified one-pot synthesis in a flow microwave reactor has already shown promise for creating monosubstituted piperazines with high yields and purity. nih.gov

Asymmetric Synthesis and Catalysis : Many biologically active molecules are chiral, with one enantiomer often being significantly more potent or having a better safety profile than the other. Research into the asymmetric synthesis of piperazine derivatives, especially those with substituents on the carbon atoms of the ring, remains a critical area. mdpi.com Future methodologies could employ chiral catalysts or auxiliaries to control the stereochemistry during the formation of the piperazine ring or its subsequent functionalization, leading to enantiomerically pure derivatives.

Expansion of Biological Applications for 4-Isopropylpiperazine-1-carbonyl Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com Derivatives of 4-isopropylpiperazine-1-carbonyl chloride are prime candidates for development against a wide range of biological targets.

Kinase Inhibitors : Protein kinases are critical targets in oncology. nih.govmdpi.com The piperazine moiety is a core component of many kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Pim kinases. mdpi.comnih.govfrontiersin.org Future research should focus on designing and synthesizing libraries of 4-isopropylpiperazine-1-carbonyl derivatives to screen against a broad panel of kinases. Specific targets could include CDK2, implicated in the cell cycle, and FASN (Fatty Acid Synthase), which is overexpressed in many cancers. nih.govnih.gov

Nuclear Receptor Modulation : The Androgen Receptor (AR), a key driver in prostate cancer, is a viable target for piperazine-based antagonists. nih.gov Research has shown that arylpiperazine derivatives can exhibit potent AR antagonistic activity. nih.gov This provides a strong rationale for synthesizing and evaluating 4-isopropylpiperazine-1-carbonyl amides for their potential to treat hormone-dependent cancers.

Antimicrobial and Antiparasitic Agents : There is a constant need for new antimicrobial agents to combat resistance. Piperazine derivatives have shown promise as antibacterial, antifungal, and anthelmintic agents. nih.gov Future studies could explore the activity of novel amides derived from this compound against resistant bacterial strains (e.g., Staphylococcus aureus) and pathogenic fungi (e.g., Candida albicans). nih.gov

CNS Disorders and Other Therapeutic Areas : The piperazine scaffold is present in drugs targeting the Central Nervous System (CNS). Exploring the potential of these derivatives as modulators of neurotransmitter receptors or enzymes involved in neurodegenerative diseases represents a significant, underexplored avenue. Furthermore, activities such as topoisomerase inhibition and anti-inflammatory effects are also associated with piperazine structures, opening additional avenues for investigation. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov

Generative Models for De Novo Design : Variational Autoencoders (VAEs) and other generative models can be trained on large datasets of known active molecules to design novel compounds with desired properties. nih.gov Such models could be used to explore the chemical space around the 4-isopropylpiperazine-1-carbonyl scaffold, generating new ideas for derivatives optimized for binding to a specific target like a kinase. nih.gov

Predictive Modeling (QSAR and Toxicity) : ML models can be built to predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and toxicity profiles of new compounds before they are synthesized. mdpi.comfrontiersin.org By training models on existing piperazine inhibitor data, researchers can prioritize the synthesis of candidates with the highest probability of success and the lowest risk of off-target effects or toxicity. mdpi.com This is particularly important for kinase inhibitors, where selectivity is crucial.

Virtual Screening and Docking Enhancement : AI can enhance traditional structure-based drug design. ML models can rapidly screen vast virtual libraries to identify compounds that are likely to dock favorably into a target's binding site. frontiersin.org Combining ML-based pre-screening with detailed molecular dynamics simulations can provide a more accurate and efficient workflow for identifying potent inhibitors. frontiersin.org

Sustainable and Eco-Friendly Approaches in Piperazine-1-carbonyl Chemistry

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. mdpi.com

Use of Greener Solvents and Catalysts : Future synthetic routes should prioritize the use of environmentally benign solvents, such as water or bio-based solvents, or even solvent-free conditions where possible. mdpi.com The development of organic photocatalysts, as opposed to those based on scarce and toxic heavy metals like iridium, represents a significant step toward sustainability. mdpi.comorganic-chemistry.org

Atom Economy and Waste Reduction : Synthetic strategies should be designed to maximize atom economy, meaning that the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com Catalytic methods, including biocatalysis, are inherently superior in this regard compared to stoichiometric reactions. The use of flow chemistry can also minimize waste by optimizing reactions and reducing the need for large-scale workups and purification steps. nih.gov

Energy Efficiency : Methodologies that operate at ambient temperature and pressure, such as many photocatalytic reactions, are more energy-efficient than those requiring harsh heating or cooling. mdpi.commdpi.com The use of microwave-assisted synthesis in flow reactors can also offer rapid, energy-efficient heating compared to conventional methods. nih.gov

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Isopropylpiperazine-1-carbonyl Chloride?

The synthesis typically involves coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with activators such as 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate amide bond formation. The isopropylpiperazine moiety is functionalized with a carbonyl chloride group via nucleophilic acyl substitution under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and using non-polar solvents (e.g., dichloromethane) to minimize hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Differential Scanning Calorimetry (DSC) monitors thermal stability .

Q. What safety protocols are essential when handling this compound?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store in airtight, moisture-resistant containers at 2–8°C. In case of spills, neutralize with sodium bicarbonate and dispose of waste per EPA guidelines .

Advanced Research Questions

Q. How can competing hydrolysis and side reactions be minimized during synthesis?

Hydrolysis of the carbonyl chloride group is mitigated by using anhydrous solvents (e.g., THF), molecular sieves to scavenge water, and maintaining reaction temperatures below 25°C. Competing nucleophilic substitutions are reduced by pre-activating carboxylic acid intermediates and avoiding protic solvents. Reaction progress is monitored via thin-layer chromatography (TLC) to optimize reaction times .

Q. What strategies improve the stability of this compound in long-term storage?